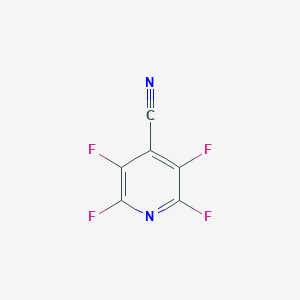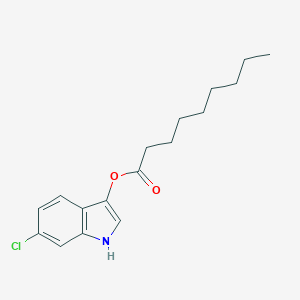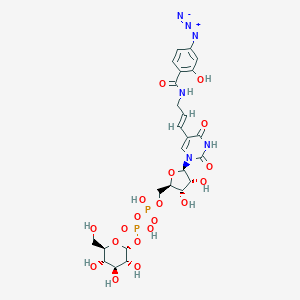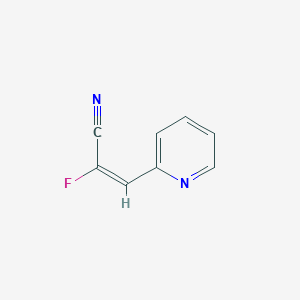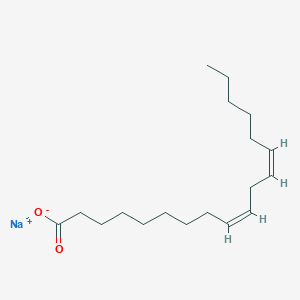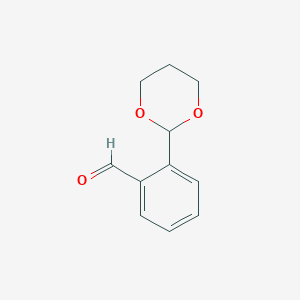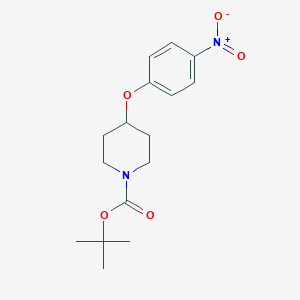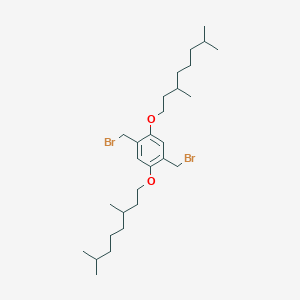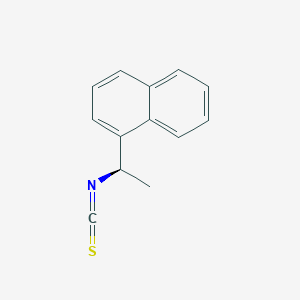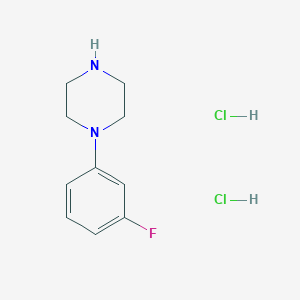
Andrastin A
Vue d'ensemble
Description
Andrastin A is a meroterpenoid compound that can be isolated from Penicillium species . It is known to be a farnesyltransferase inhibitor . Farnesyltransferase is an enzyme involved in post-translational modification of proteins. Inhibition of this enzyme can affect the function of proteins within cells .
Synthesis Analysis
The synthesis of Andrastin A involves a key point of divergence in the biosynthesis of DMOA-derived meroterpenes. This is the protoaustinoid A carbocation, which can be diverted to either the berkeleyone, andrastin, or terretonin structural classes via cyclase-controlled rearrangement pathways . The first total syntheses of members of these natural product families are reported as their racemates .Molecular Structure Analysis
The molecular structure of Andrastin A has been determined through various methods including X-ray crystallographic analysis . The skeleton of Andrastin A was identified as ent-5α,14β-androstane .Chemical Reactions Analysis
A key point of divergence in DMOA-derived meroterpene biosynthesis is the protoaustinoid A carbocation which can be diverted to either the berkeleyone, andrastin, or terretonin structural classes via cyclase-controlled rearrangement pathways .Physical And Chemical Properties Analysis
Andrastin A is a white powder with a molecular weight of 486.6 . It is soluble in DMSO, MeOH, CHCl3, and insoluble in H2O and hexane .Applications De Recherche Scientifique
Andrastin A: A Comprehensive Analysis of Scientific Research Applications
Anticancer Properties: Andrastin A has been identified as a potent inhibitor of farnesyltransferase, an enzyme involved in protein prenylation. This inhibition is significant because farnesyltransferase plays a role in the activation of oncogenic Ras proteins, which are implicated in the development of various cancers. By inhibiting this enzyme, Andrastin A emerges as a promising anticancer compound .
Multidrug Resistance Reversal: Research has shown that Andrastin A can inhibit the efflux of anticancer drugs from multidrug-resistant cancer cells. This property is crucial for enhancing the effectiveness of chemotherapy drugs by preventing cancer cells from pumping out the drugs and developing resistance .
Marine-Derived Fungal Metabolites: Andrastin A is one of several meroterpenoids isolated from marine-derived Penicillium species. These compounds are of interest due to their unique structures and potential biological activities, which are valuable for drug discovery and development .
Bio-synthetic Production: The compound has been produced bio-synthetically by transferring the relevant gene sequence into Aspergillus oryzae, showcasing the potential for sustainable production methods that could be scaled up for industrial applications .
Functionalized Cheeses: In the food industry, particularly in cheese production, Andrastin A has been proposed as a potential natural component to create functionalized cheeses with health benefits, such as anticancer properties .
Antibacterial Meroterpenes: Andrastin A belongs to a class of compounds known as meroterpenes, which have shown antibacterial properties. This application is particularly relevant in the search for new antibiotics to combat resistant bacterial strains .
Propriétés
IUPAC Name |
methyl (3S,5R,8S,9R,10S,13R,14R)-3-acetyloxy-10-formyl-4,4,8,12,13,16-hexamethyl-15,17-dioxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13-14,16,18-20H,9-12H2,1-8H3/t16?,18-,19-,20+,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXNADBNJGZRK-GJEDHNSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2(C(=CC3C(C2(C1=O)C(=O)OC)(CCC4C3(CCC(C4(C)C)OC(=O)C)C=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)[C@@]2(C(=C[C@@H]3[C@@]([C@@]2(C1=O)C(=O)OC)(CC[C@H]4[C@]3(CC[C@@H](C4(C)C)OC(=O)C)C=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938482 | |
| Record name | Andrastin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Andrastin A | |
CAS RN |
174232-42-9 | |
| Record name | Andrastin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174232-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrastin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Andrastin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Andrastin A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8DJU4GFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Andrastin A?
A1: Andrastin A is a secondary metabolite produced by certain fungal species, notably Penicillium roqueforti [, , , , ], a fungus used in blue cheese production. It has also been found in other Penicillium species, such as P. chrysogenum [], P. albocoremium [], and P. vulpinum [].
Q2: How is Andrastin A biosynthesized?
A2: Andrastin A biosynthesis involves a complex pathway utilizing polyketide and terpenoid precursors. The pathway includes enzymes like polyketide synthase (PKS), prenyltransferase (PT), flavin-dependent monooxygenase (FMO), and a unique transmembrane terpene cyclase (CYC) named AdrI [, ].
Q3: Can Andrastin A production be enhanced?
A3: Research suggests that fermentation conditions significantly influence Andrastin A production. Submerged fermentation (SmF) of Penicillium expansum yielded higher levels of andrastin A compared to solid-state fermentation (SSF) []. Further research into manipulating fermentation parameters could optimize production yields.
Q4: Does the genetic background of Penicillium roqueforti impact Andrastin A production?
A4: Yes, different Penicillium roqueforti strains exhibit variations in Andrastin A production. Studies have shown that cheese-making strains, especially the Roquefort population, tend to produce lower quantities of Andrastin A compared to strains isolated from other environments []. This difference may be attributed to selective pressures during domestication.
Q5: What is the role of the adr gene cluster in Andrastin A production?
A5: The adr gene cluster in Penicillium roqueforti is directly responsible for Andrastin A biosynthesis [, ]. This cluster contains ten genes ( adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK) all essential for the production of this compound [].
Q6: What is the primary known bioactivity of Andrastin A?
A6: Andrastin A is a potent inhibitor of protein farnesyltransferase (PFTase) [, ]. PFTase is an enzyme crucial for post-translational modification of proteins involved in cell signaling and growth.
Q7: How does Andrastin A interact with PFTase?
A7: While the precise binding mechanism remains to be fully elucidated, Andrastin A is believed to compete with farnesyl pyrophosphate, a substrate of PFTase, thereby disrupting the farnesylation process [].
Q8: How does Andrastin A impact multidrug resistance in cancer cells?
A9: Andrastin A has demonstrated the ability to enhance the accumulation of anticancer drugs like vincristine in drug-resistant cancer cells []. This effect is attributed to its interaction with P-glycoprotein, a membrane protein responsible for pumping drugs out of cells, thus reducing drug efficacy. By inhibiting P-glycoprotein, Andrastin A could potentially help overcome multidrug resistance.
Q9: What is the molecular formula and weight of Andrastin A?
A9: The molecular formula of Andrastin A is C23H30O5, and its molecular weight is 386.48 g/mol.
Q10: What spectroscopic techniques are used to characterize Andrastin A?
A11: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is crucial for elucidating the structure of Andrastin A [, ]. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, providing further structural information [, ]. Electronic circular dichroism (ECD) spectroscopy, coupled with computational calculations, helps determine the absolute configuration of chiral centers within the molecule [, ].
Q11: Are there any structural features unique to Andrastin A and its derivatives?
A12: Andrastin A possesses a distinctive 6/6/5-fused tricyclic core structure. Some derivatives, like those found in Penicillium sp. SCSIO 41512, exhibit unprecedented rearranged skeletons, such as fused 6/5/6/6/7 and 6/5/6/6/4 polycyclic systems []. The presence of specific functional groups, like the C-2 acetoxy group in oxandrastin A, significantly impacts the molecule's biological activity [].
Q12: What synthetic approaches have been explored for Andrastin A and its derivatives?
A13: Total synthesis of Andrastin derivatives has been achieved using various strategies, including Diels-Alder reactions to construct the core ring system, and radical-based rearrangements to mimic biosynthetic transformations []. These synthetic efforts not only confirm the structures of these complex molecules but also provide access to analogs for further biological evaluation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



